1-(4-Bromothiophene-2-carbonyl)-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine
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Overview
Description
The compound “1-(4-Bromothiophene-2-carbonyl)-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine” is a complex organic molecule that contains several functional groups and rings, including a bromothiophene, a triazolopyridazine, and a piperidine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds exhibit properties such as excellent thermal stability .Scientific Research Applications
Synthesis and Biological Applications
Antihistaminic and Anti-inflammatory Properties : A study focused on the synthesis of [1,2,4]triazolo[1,5-b]pyridazines and imidazo[1,2-b]pyridazines derivatives with cyclic amines demonstrated that compounds with a piperidine or piperazine containing a benzhydryl group exhibited significant antihistaminic activity along with an inhibitory effect on eosinophil chemotaxis. One compound, identified as TAK-427, displayed both antihistaminic and anti-inflammatory activity, indicating its potential as a therapeutic agent for atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Antimicrobial Activities : The synthesis and evaluation of new 1,2,4-triazole derivatives revealed compounds with good to moderate antimicrobial activities against various microorganisms. This study highlights the potential of 1,2,4-triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2010).
Synthesis and Chemical Properties
Herbicidal Activity : Research on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds revealed excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This finding suggests the use of such compounds in agricultural applications to control weed growth (Moran).
Antiinflammatory and Analgesic Activities : A study on the synthesis of benzothieno[3,2-d][1,2,4]triazolo[4,3-b] pyridazine derivatives revealed compounds with significant antiinflammatory activity against carrageenan-induced paw edema. Some derivatives significantly reduced the edema, indicating their potential as antiinflammatory agents (Zaher et al., 2012).
Analgesic and Antiparkinsonian Activities : Another study explored the synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine. These compounds showed promising analgesic and antiparkinsonian activities, suggesting their potential in treating related disorders (Amr et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-[4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5O2S/c1-24-14-3-2-13-18-19-15(22(13)20-14)10-4-6-21(7-5-10)16(23)12-8-11(17)9-25-12/h2-3,8-10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISDFFKVVRYMFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4=CC(=CS4)Br)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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